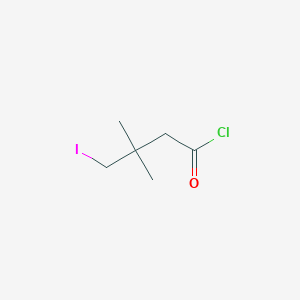
5-Fluoro-2-nitrophenyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-nitrophenyl 3-methylbenzoate is a synthetic compound with the molecular formula C14H10FNO4 and a molecular weight of 275.235 . It is widely used in scientific experiments for a variety of purposes.
Synthesis Analysis
The synthesis of compounds similar to 5-Fluoro-2-nitrophenyl 3-methylbenzoate involves nitration processes . For instance, an environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid . Another synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-nitrophenyl 3-methylbenzoate consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
1. Use in Heterocyclic Oriented Synthesis
5-Fluoro-2-nitrophenyl 3-methylbenzoate can potentially be used as a building block in heterocyclic oriented synthesis (HOS). Křupková et al. (2013) described the use of a similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, for the preparation of substituted nitrogenous heterocycles having 5-7-membered cycles. This approach is significant for synthesizing diverse libraries of heterocycles, crucial in current drug discovery, although the study also mentions limitations of these methods and the unsuccessful attempt to prepare an 8-membered benzodiazocine cycle Křupková et al., 2013.
2. Synthesis of Rigid Tetracyclic Compounds
Another research application involves the synthesis of ortho- and para-e isomers in the oxide-bridged 5-phenylmorphan series of rigid tetracyclic compounds. Hashimoto et al. (2004) achieved this through an intermediate containing an aromatic nitro-activated fluorine atom. The significance of this research lies in determining the three-dimensional pattern of a ligand that would enable interaction with opioid receptors as agonists or antagonists Hashimoto et al., 2004.
3. Application in Arylation of Uracil Derivatives
Gondela & Walczak (2006) explored the direct arylation of uracil and its 5-substituted derivatives using a compound similar to 5-Fluoro-2-nitrophenyl 3-methylbenzoate, highlighting its importance in synthesizing N-substituted uracil derivatives with significant biological activity. These derivatives are widely used in therapy, mainly as antiviral and antineoplastic agents Gondela & Walczak, 2006.
4. In Synthesis of Peptidomimetic Types
Jiang & Burgess (2002) reported the use of various 2-fluoro-5-nitrobenzoic acids in solid-phase syntheses of peptidomimetic types, indicating that a transannular S O to H N hydrogen bond stabilizes β-turn conformations for the sulfones and one of the sulfoxide epimers. This research provides insight into the structural preferences of these compounds and their potential use in synthesizing bioactive molecules Jiang & Burgess, 2002.
5. Synthesis of Antitumor Compounds
Hutchinson et al. (2001) explored the synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. This study highlighted the potent cytotoxic properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles in vitro, particularly against certain human breast and prostate cell lines, indicating its potential as an antitumor agent Hutchinson et al., 2001.
Propiedades
IUPAC Name |
(5-fluoro-2-nitrophenyl) 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-9-3-2-4-10(7-9)14(17)20-13-8-11(15)5-6-12(13)16(18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETMLITVGLLXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrophenyl 3-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)

![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)

![3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2599656.png)


![2-butylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2599662.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2599665.png)




![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)